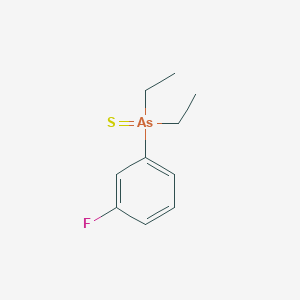
Diethyl(3-fluorophenyl)sulfanylidene-lambda~5~-arsane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl(3-fluorophenyl)sulfanylidene-lambda~5~-arsane is an organoarsenic compound characterized by the presence of a sulfanylidene group attached to a 3-fluorophenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(3-fluorophenyl)sulfanylidene-lambda~5~-arsane typically involves the reaction of diethylarsine with 3-fluorophenyl sulfide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a transition metal catalyst to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
Diethyl(3-fluorophenyl)sulfanylidene-lambda~5~-arsane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler arsenic-containing compounds.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride or organolithium compounds are often employed.
Major Products Formed
Oxidation: Formation of arsenic oxides.
Reduction: Formation of diethylarsine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Diethyl(3-fluorophenyl)sulfanylidene-lambda~5~-arsane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of Diethyl(3-fluorophenyl)sulfanylidene-lambda~5~-arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction.
類似化合物との比較
Similar Compounds
- Diethyl(phenyl)sulfanylidene-lambda~5~-arsane
- Diethyl(4-fluorophenyl)sulfanylidene-lambda~5~-arsane
- Diethyl(3-chlorophenyl)sulfanylidene-lambda~5~-arsane
Uniqueness
Diethyl(3-fluorophenyl)sulfanylidene-lambda~5~-arsane is unique due to the presence of the 3-fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
CAS番号 |
54926-23-7 |
|---|---|
分子式 |
C10H14AsFS |
分子量 |
260.21 g/mol |
IUPAC名 |
diethyl-(3-fluorophenyl)-sulfanylidene-λ5-arsane |
InChI |
InChI=1S/C10H14AsFS/c1-3-11(13,4-2)9-6-5-7-10(12)8-9/h5-8H,3-4H2,1-2H3 |
InChIキー |
UPIWRJWJFUWWMX-UHFFFAOYSA-N |
正規SMILES |
CC[As](=S)(CC)C1=CC=CC(=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(2-Aminoethyl)amino]ethyl}benzamide](/img/structure/B14636602.png)
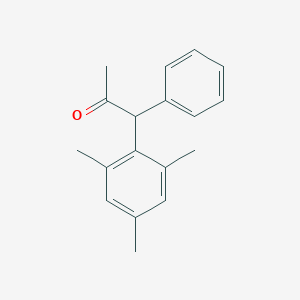
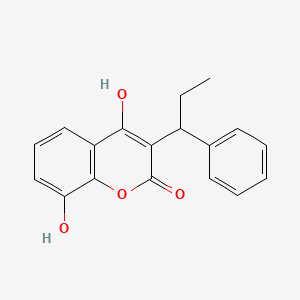


![N,N'-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea](/img/structure/B14636635.png)
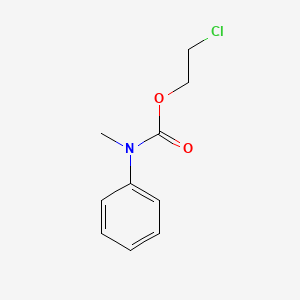
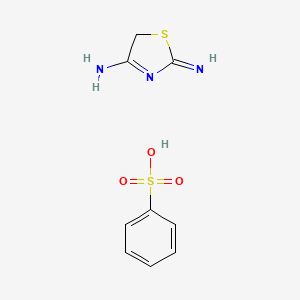
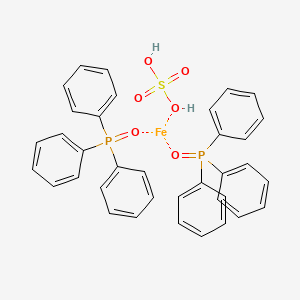

![5-[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]pent-1-en-3-one](/img/structure/B14636675.png)



